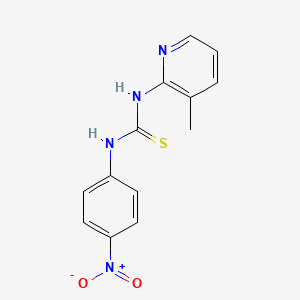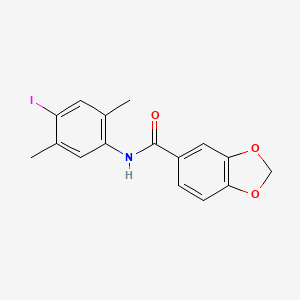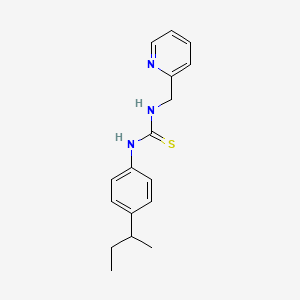![molecular formula C22H18ClN3O2 B4122752 4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4122752.png)
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
The compound “4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic molecule. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a broad spectrum of bioactivity, making them a vital scaffold for leads in drug discovery .
Synthesis Analysis
The synthesis of such complex quinoline derivatives often involves multiple steps and various reaction protocols. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure would be characterized by a quinoline core, with additional phenyl and pyrazolo groups . Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. Quinoline derivatives are known to undergo a variety of reactions, including those catalyzed by transition metals . The specific reactions that this compound can undergo would depend on the exact positions and nature of its substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a chlorophenyl group could increase its lipophilicity, while the hydroxy group could enhance its solubility in polar solvents . Detailed property analysis would require experimental measurements or computational predictions.Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity, and their mechanisms of action often involve interactions with biological macromolecules . For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by quinoline derivatives, this compound could be a promising lead for the development of new drugs . Future research could explore its biological activity in more detail, optimize its properties through medicinal chemistry approaches, and investigate its potential applications in various therapeutic areas.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-14-11-9-13(10-12-14)18-19-16(7-4-8-17(19)27)24-21-20(18)22(28)26(25-21)15-5-2-1-3-6-15/h1-3,5-6,9-12,18,24-25H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGNOKFXYZAWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4122678.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4122693.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4122710.png)

![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4122715.png)
![ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE](/img/structure/B4122719.png)
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4122737.png)

![ethyl 4-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4122745.png)
![2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide](/img/structure/B4122755.png)

![dimethyl 5-({[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4122767.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4122776.png)
